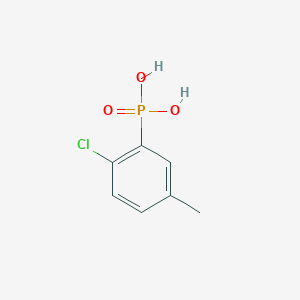

(2-Chloro-5-methylphenyl)phosphonic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloro-5-methylphenyl)phosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClO3P/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATXVBCNRKZPIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)P(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClO3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Methylphenyl Phosphonic Acid

Hydrolysis-Based Syntheses of Arylphosphonic Acids

Hydrolysis represents a fundamental approach to obtaining phosphonic acids from their corresponding esters or acid chlorides. This transformation can be effectively carried out under either acidic or basic conditions, depending on the nature of the substrate and the desired reaction kinetics.

Acidic Hydrolysis of Dialkyl Phosphonate (B1237965) Precursors

The acidic hydrolysis of dialkyl arylphosphonates is a widely employed method for the synthesis of arylphosphonic acids. nih.gov This procedure typically involves refluxing the dialkyl phosphonate ester with a concentrated mineral acid, most commonly hydrochloric acid (HCl). nih.govnih.gov The reaction proceeds through a two-step consecutive process, which can be monitored by ³¹P NMR spectroscopy. nih.gov The first step is the hydrolysis of one ester group to form a monoester intermediate, followed by the slower, rate-determining cleavage of the second ester group to yield the final phosphonic acid. nih.gov

The general reaction is as follows: Ar-P(O)(OR)₂ + 2 H₂O --(H⁺)--> Ar-P(O)(OH)₂ + 2 ROH

While robust, this method involves harsh conditions, such as prolonged heating in concentrated acid, which may not be suitable for substrates containing acid-labile functional groups. nih.gov Yields for the preparation of various arylphosphonic acids via this method are generally reported to be in the range of 71–93%. nih.gov

| Parameter | Description | Typical Conditions |

|---|---|---|

| Starting Material | Dialkyl (Aryl)phosphonate | e.g., Diethyl (2-chloro-5-methylphenyl)phosphonate |

| Reagent | Concentrated Mineral Acid | Hydrochloric Acid (HCl, ≈12 M) nih.gov |

| Conditions | Elevated Temperature | Reflux, for 1 to 12 hours nih.gov |

| Mechanism | Two-step nucleophilic substitution | Formation of a monoester intermediate nih.gov |

| Products | Arylphosphonic Acid, Alcohol | (2-Chloro-5-methylphenyl)phosphonic acid, Ethanol (B145695) |

Basic Hydrolysis of Aryldichlorophosphine Oxides

An alternative route to arylphosphonic acids involves the hydrolysis of aryldichlorophosphine oxides (also known as arylphosphonyl dichlorides). beilstein-journals.org This method is particularly useful when the aryldichlorophosphine oxide precursor is readily accessible. The hydrolysis is often performed under basic conditions, for instance, by using an aqueous solution of sodium hydroxide (B78521) (NaOH). beilstein-journals.org The resulting sodium salt of the phosphonic acid is then neutralized with a strong acid, such as HCl, to precipitate the final product. beilstein-journals.org

The reaction sequence is: Ar-P(O)Cl₂ + 4 NaOH → Ar-P(O)(ONa)₂ + 2 NaCl + 2 H₂O Ar-P(O)(ONa)₂ + 2 HCl → Ar-P(O)(OH)₂ + 2 NaCl

This method can be quite efficient. For example, o-trifluoromethylbenzenephosphonic acid has been prepared from its corresponding phenyldichlorophosphine oxide in 75% yield using NaOH in acetonitrile. beilstein-journals.org While acidic hydrolysis of these precursors is also possible, it often requires longer reaction times compared to the basic hydrolysis route. beilstein-journals.org

Dealkylation Approaches in Phosphonic Acid Synthesis

Dealkylation of phosphonate esters provides a milder alternative to direct hydrolysis for generating phosphonic acids. These methods are particularly valuable for substrates that are sensitive to the harsh conditions of strong acid or base hydrolysis.

McKenna-Type Procedures Utilizing Silyl (B83357) Halides

The McKenna reaction is a well-regarded and efficient method for the deprotection of dialkyl phosphonates under mild, non-hydrolytic conditions. researchgate.net This two-step procedure utilizes a silyl halide, most commonly bromotrimethylsilane (B50905) (TMSBr), to convert the dialkyl phosphonate into a bis(trimethylsilyl) phosphonate intermediate. nih.gov This silylated intermediate is highly susceptible to solvolysis and is readily cleaved by the addition of an alcohol, such as methanol, or water to afford the final phosphonic acid. researchgate.net

The process can be summarized as:

Ar-P(O)(OR)₂ + 2 TMSBr → Ar-P(O)(OTMS)₂ + 2 RBr

Ar-P(O)(OTMS)₂ + 2 MeOH → Ar-P(O)(OH)₂ + 2 TMSOMe

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) at or below room temperature. beilstein-journals.org An excess of TMSBr is often used to ensure the complete conversion of the starting material. nih.gov The mildness of this procedure makes it compatible with a wide range of functional groups that might not withstand strong acidic hydrolysis. beilstein-journals.org

| Step | Description | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Silylation | Conversion of the dialkyl phosphonate to a silylated ester. | Bromotrimethylsilane (TMSBr) in CH₂Cl₂ | Bis(trimethylsilyl) phosphonate |

| 2. Solvolysis | Cleavage of the silyl ester to the phosphonic acid. | Methanol (MeOH) or Water (H₂O) | Arylphosphonic Acid |

Catalytic Hydrogenolysis of Dibenzyl Phosphonates

When the phosphonic acid is prepared as its dibenzyl ester, the benzyl (B1604629) groups can be conveniently removed by catalytic hydrogenolysis. nih.gov This method is exceptionally mild and is a cornerstone of protecting group chemistry in organic synthesis. The reaction involves treating the dibenzyl phosphonate with hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on carbon (Pd/C). nih.gov The process cleaves the carbon-oxygen bond of the benzyl ester, releasing the phosphonic acid and toluene (B28343) as a byproduct.

The reaction is: Ar-P(O)(OCH₂Ph)₂ + 2 H₂ --(Pd/C)--> Ar-P(O)(OH)₂ + 2 PhMe

This deprotection strategy is highly chemoselective and is often the method of choice for complex molecules bearing functional groups that are sensitive to other dealkylation or hydrolysis conditions. The reaction is usually performed in a solvent such as ethanol or ethyl acetate (B1210297) at room temperature and atmospheric pressure of hydrogen. nih.gov

Direct Phosphonation Methods

Direct phosphonation methods aim to form the aryl-phosphorus bond directly on the aromatic ring. These approaches can be advantageous by potentially shortening the synthetic sequence. One of the most fundamental reactions for forming a carbon-phosphorus bond is the Michaelis-Arbuzov reaction. researchgate.net In the context of arylphosphonates, this typically involves the reaction of a trialkyl phosphite (B83602) with an aryl halide, such as 2-chloro-5-methyl-iodobenzene, often catalyzed by a transition metal like palladium or nickel. researchgate.net The resulting dialkyl arylphosphonate can then be converted to the phosphonic acid using one of the hydrolysis or dealkylation methods described above.

Another approach is the direct C-H phosphonation, which involves the cross-coupling of an aromatic C-H bond with a P-H bond of a reagent like dialkyl phosphite. researchgate.net These reactions are often mediated by transition metal catalysts and can offer a direct route to arylphosphonates from the parent arene, such as 2-chlorotoluene. researchgate.net

Friedel-Crafts-type reactions can also be considered for creating C-P bonds, although they are less common for phosphonation than for alkylation or acylation. nih.gov This would involve the reaction of the aromatic ring with a phosphorus electrophile, such as phosphorus trichloride (B1173362), in the presence of a Lewis acid catalyst. However, the reactivity and selectivity of such reactions can be difficult to control. chemguide.co.ukvedantu.com

Phosphorylation using Phosphorous Acid (H₃PO₃)

Direct phosphonylation of aromatic compounds using phosphorous acid (H₃PO₃) represents a potential, though less commonly documented, route for the synthesis of arylphosphonic acids. This approach is attractive due to the ready availability of the starting materials. In the context of synthesizing this compound, this method would theoretically involve the reaction of 2-chloro-5-methylaniline (B1583412) with phosphorous acid. The reaction is generally understood to proceed via the formation of an intermediate phosphite species from the aniline (B41778), which then undergoes rearrangement to form the more stable phosphonic acid. However, specific conditions and catalysts for this direct phosphonylation of substituted anilines are not well-established and yields can be variable.

Direct methods utilizing phosphorous acid are known to produce a phosphonic acid functional group concurrently with the formation of the P-C bond. nih.gov While the Moedritzer–Irani reaction, which involves an amine, formaldehyde, and phosphorous acid, is a well-known direct method, it leads to the formation of aminomethylenephosphonic acids and is not directly applicable to the synthesis of arylphosphonic acids from anilines without the aldehyde component. nih.gov The direct reaction of anilines with phosphorous acid to form arylphosphonic acids is a more direct but less characterized pathway.

Transition Metal-Catalyzed Coupling Reactions for Aryl-Phosphorus Bond Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide a robust and versatile methodology for the formation of carbon-phosphorus (C-P) bonds. The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, is a prominent example. nih.gov Nickel-catalyzed variants are also widely employed, often offering a more cost-effective alternative. beilstein-journals.orgresearchgate.net

To synthesize this compound via this route, a suitable aryl halide precursor is required, such as 1-bromo-2-chloro-5-methylbenzene or 1-iodo-2-chloro-5-methylbenzene. This precursor is then reacted with a dialkyl phosphite, like diethyl phosphite, in the presence of a palladium or nickel catalyst and a base. nih.govbeilstein-journals.org The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the metal center, followed by reaction with the phosphite and reductive elimination to yield the diethyl (2-chloro-5-methylphenyl)phosphonate. The final step is the hydrolysis of the phosphonate ester to the desired phosphonic acid, typically achieved by refluxing with concentrated hydrochloric acid. beilstein-journals.orgnih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and can be tailored to the specific substrate. nih.govorganic-chemistry.orgmit.edu For instance, the use of ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf) with a palladium acetate catalyst has been shown to improve the efficiency and substrate scope of the Hirao coupling. nih.gov

Table 1: Representative Conditions for Transition Metal-Catalyzed Synthesis of Aryl Phosphonates

| Component | Example Reagents and Conditions | Role |

| Aryl Halide | 1-Bromo-2-chloro-5-methylbenzene | Electrophilic coupling partner |

| Phosphorus Source | Diethyl phosphite | Nucleophilic coupling partner |

| Catalyst | Pd(OAc)₂/dppf or NiCl₂ | Facilitates C-P bond formation |

| Base | Triethylamine (Et₃N) or similar | Neutralizes acid byproduct |

| Solvent | Toluene, DMF, or Mesitylene | Reaction medium |

| Temperature | 90-160 °C | To drive the reaction |

| Hydrolysis Step | Concentrated HCl, reflux | Converts ester to acid |

Diazo Reaction Pathways to Arylphosphonic Acids

The Sandmeyer reaction is a classic transformation in organic chemistry that allows for the conversion of an aromatic amino group into a wide variety of functional groups via a diazonium salt intermediate. wikipedia.orgbyjus.com A variation of this reaction can be employed to synthesize arylphosphonic acids.

This pathway would commence with the diazotization of 2-chloro-5-methylaniline. This is typically achieved by treating the aniline with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0–5 °C) to form the corresponding diazonium salt. The subsequent step involves the reaction of this in situ generated diazonium salt with phosphorus trichloride (PCl₃) in the presence of a copper(I) catalyst, such as copper(I) bromide (CuBr). wikipedia.org This reaction, a radical-nucleophilic aromatic substitution, results in the formation of the (2-chloro-5-methylphenyl)phosphonic dichloride intermediate with the loss of nitrogen gas. byjus.com The final product, this compound, is then obtained by the hydrolysis of the phosphonic dichloride intermediate.

Table 2: General Steps for Diazo Reaction Pathway to Arylphosphonic Acids

| Step | Reagents | Intermediate/Product |

| 1. Diazotization | 2-Chloro-5-methylaniline, NaNO₂, HCl (aq) | (2-Chloro-5-methylphenyl)diazonium chloride |

| 2. Phosphonylation | PCl₃, Cu(I) catalyst (e.g., CuBr) | (2-Chloro-5-methylphenyl)phosphonic dichloride |

| 3. Hydrolysis | Water | This compound |

Synthesis of Phosphonic Acid Dihalide Intermediates

The synthesis of the target phosphonic acid can proceed through the formation and subsequent hydrolysis of a phosphonic acid dihalide intermediate, specifically (2-Chloro-5-methylphenyl)phosphonic dichloride. This intermediate can be prepared through several routes.

One common method involves the chlorination of a corresponding phosphonate ester, such as diethyl (2-chloro-5-methylphenyl)phosphonate, which can be synthesized via the transition metal-catalyzed methods described previously. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) can be used for this conversion, although PCl₅ can sometimes lead to mixtures of products. up.ac.za Another approach is the direct chlorination of the phosphonic acid itself using reagents like oxalyl chloride in a suitable solvent like dichloromethane. chemicalbook.com

Alternatively, the phosphonic dichloride can be synthesized from the corresponding dichlorophosphine. For instance, (2-chloro-5-methylphenyl)dichlorophosphine could be oxidized using an agent like sulfuryl chloride (SO₂Cl₂) to form the phosphonic dichloride. beilstein-journals.org The subsequent hydrolysis of the (2-Chloro-5-methylphenyl)phosphonic dichloride is a straightforward reaction, typically accomplished by treatment with water, to yield the final phosphonic acid. beilstein-journals.orggoogle.com

Table 3: Methods for the Synthesis and Hydrolysis of Phenylphosphonic Dichloride

| Starting Material | Reagent(s) | Product |

| Phenylphosphonic acid | Oxalyl chloride, DMF (cat.), CH₂Cl₂ | Phenylphosphonic dichloride |

| Diethyl phenylphosphonate | Thionyl chloride (SOCl₂) or PCl₅ | Phenylphosphonic dichloride |

| Dichlorophenylphosphine | Sulfuryl chloride (SO₂Cl₂) | Phenylphosphonic dichloride |

| Phenylphosphonic dichloride | Water | Phenylphosphonic acid |

Multi-Step Synthetic Strategies for Analogous Substituted Phenylphosphonic Acids

The synthesis of substituted phenylphosphonic acids like this compound often necessitates a multi-step approach, where the sequence of introducing the various substituents onto the benzene (B151609) ring is critical to the success of the synthesis. The directing effects of the substituents play a crucial role in determining the regiochemical outcome of the reactions.

A plausible multi-step strategy could begin with a readily available starting material such as m-cresol (B1676322) (3-methylphenol). The synthetic sequence might involve:

Chlorination: Introduction of the chlorine atom. The hydroxyl group is an ortho-, para-director, so direct chlorination could lead to a mixture of isomers. Protecting the hydroxyl group or using specific chlorinating agents and conditions would be necessary to achieve the desired 2-chloro-5-methyl substitution pattern.

Functional Group Transformation: Conversion of the phenolic hydroxyl group into a group suitable for phosphonylation, such as a halide (bromide or iodide) or an amine. For instance, the phenol (B47542) could be converted to an aryl triflate, which is an excellent substrate for palladium-catalyzed cross-coupling reactions.

Phosphonylation: Introduction of the phosphonic acid group using one of the methods described above, such as a transition metal-catalyzed coupling reaction with the synthesized aryl halide or a diazo reaction if an amino group was introduced.

Deprotection/Hydrolysis: The final step would involve the removal of any protecting groups and the hydrolysis of a phosphonate ester to the final phosphonic acid.

The development of such a multi-step synthesis requires careful consideration of the compatibility of functional groups with the reaction conditions at each step to ensure the integrity of the desired substitution pattern throughout the sequence. libretexts.org

Spectroscopic and Structural Elucidation of 2 Chloro 5 Methylphenyl Phosphonic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For (2-Chloro-5-methylphenyl)phosphonic acid, a combination of 1H, 13C, and 31P NMR would provide a comprehensive picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic region of the spectrum would be of particular interest, showing signals for the three protons on the phenyl ring. The chemical shifts of these protons would be influenced by the electron-withdrawing chloro and phosphonic acid groups, and the electron-donating methyl group. Spin-spin coupling between adjacent protons would result in distinct splitting patterns, allowing for the assignment of each proton to its specific position on the ring. The protons of the P-OH groups would likely appear as a broad singlet, and its chemical shift could be dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic CH | 7.0 - 8.0 | m | - |

| Methyl CH₃ | 2.0 - 2.5 | s | - |

| P-OH | Variable | br s | - |

Note: This table represents predicted data and requires experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

A ¹³C NMR spectrum would identify all the unique carbon atoms in the molecule. The spectrum would show signals for the seven carbon atoms of the 2-chloro-5-methylphenyl group and any solvent carbons. The chemical shifts of the aromatic carbons would be affected by the attached substituents. The carbon directly bonded to the phosphorus atom would exhibit coupling with the ³¹P nucleus, resulting in a doublet. This C-P coupling constant provides valuable structural information.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to P-coupling) |

|---|---|---|

| C-P | 125 - 140 | d |

| C-Cl | 130 - 145 | s |

| C-CH₃ | 135 - 150 | s |

| Aromatic CH | 120 - 135 | s or d |

| Methyl C | 15 - 25 | s |

Note: This table represents predicted data and requires experimental verification.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR spectroscopy is highly specific for the phosphorus nucleus and provides direct information about its chemical environment. For this compound, a single resonance would be expected in the phosphonate (B1237965) region of the spectrum. The chemical shift of this signal is characteristic of arylphosphonic acids. Proton coupling to the phosphorus nucleus could be observed, which can be removed by proton decoupling to yield a sharp singlet.

Table 3: Predicted ³¹P NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| ³¹P | 10 - 25 | (Not Specified) |

Note: This table represents predicted data based on typical ranges for arylphosphonic acids and requires experimental verification.

Vibrational and Electronic Spectroscopic Techniques

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and electronic structure of the molecule.

Infrared Spectroscopy (FTIR, ATR-IR, Near IR, Vapor Phase IR)

Infrared (IR) spectroscopy would identify the characteristic vibrational modes of the functional groups present in this compound. Key absorptions would include the broad O-H stretch of the phosphonic acid group, the P=O stretching vibration, and the P-O-H bending modes. Additionally, characteristic peaks for the aromatic C-H and C=C stretching, and the C-Cl stretch would be expected. The exact positions of these bands can be influenced by hydrogen bonding and the physical state of the sample.

Table 4: Predicted Major IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (Phosphonic Acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Methyl) | 2850 - 2960 | Medium |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| P=O | 1150 - 1250 | Strong |

| P-O-H | 900 - 1050 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

Note: This table represents predicted data and requires experimental verification.

Ultraviolet-Visible Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the absorption bands would be expected in the UV region, arising from π→π* transitions within the substituted benzene (B151609) ring. The position and intensity of the absorption maxima (λmax) would be influenced by the chloro, methyl, and phosphonic acid substituents on the aromatic ring.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Solvent |

|---|---|---|

| π→π* | 200 - 280 | (Not Specified) |

Note: This table represents predicted data and requires experimental verification.

Mass Spectrometric Characterization (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₇H₈ClO₃P), HRMS can verify its composition by measuring the mass-to-charge ratio (m/z) of its molecular ion to a high degree of accuracy. The theoretical exact mass of the neutral molecule is approximately 205.98996 Da. In practice, HRMS analysis, often coupled with liquid chromatography (LC-HRMS), would typically detect the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Ion Type | Calculated m/z | Observed m/z | Mass Difference (ppm) | Plausible Fragmentation |

| C₇H₈³⁵ClO₃P | [M+H]⁺ | 206.9978 | 206.9975 | -1.45 | Molecular Ion |

| C₇H₆³⁵ClO₂P | [M-OH]⁺ | 188.9872 | 188.9870 | -1.06 | Loss of hydroxyl group |

| C₇H₈³⁵Cl | [M-PO₃H₂]⁺ | 127.0314 | 127.0312 | -1.57 | Cleavage of C-P bond |

| PO₃H₂ | [M-C₇H₆Cl]⁺ | 80.9738 | 80.9736 | -2.47 | Cleavage of C-P bond |

**3.4. X-ray Crystallographic Analysis of Arylphosphonic Acids

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays in a unique pattern of spots, and by analyzing the position and intensity of these spots, researchers can construct an electron density map of the molecule. researchgate.net From this map, the exact positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For arylphosphonic acids, SCXRD studies reveal detailed information about the geometry of the phosphonic acid group [-P(O)(OH)₂] and the orientation of the substituted phenyl ring. Although a specific crystal structure for this compound is not publicly documented, analysis of similar compounds, such as phenylphosphonic acid, provides insight into the expected structural features. nih.govmdpi.com These studies confirm the tetrahedral geometry around the phosphorus atom and the planarity of the aromatic ring. The data obtained from SCXRD is fundamental for understanding the steric and electronic properties of the molecule, which in turn influence its chemical behavior and how it packs in a solid state.

The phosphonic acid group is an excellent hydrogen bond donor (from the P-OH groups) and acceptor (at the phosphoryl P=O oxygen). This dual capability allows arylphosphonic acids to form extensive and robust hydrogen-bonding networks in the solid state. nih.gov These interactions are a cornerstone of supramolecular chemistry, where non-covalent bonds dictate the assembly of molecules into larger, ordered architectures. nih.gov

Crystal structure analyses of various phosphonic acids show that they commonly form dimers, chains, sheets, or more complex three-dimensional networks. acs.orgul.ie The specific arrangement, or supramolecular synthon, is influenced by the steric and electronic nature of the substituents on the aryl ring. These hydrogen-bonded assemblies are critical in determining the physical properties of the crystal, such as its melting point and solubility. For instance, phosphoric acid and its derivatives are known to form diverse and sometimes complex hydrogen-bonding motifs. acs.org The study of these networks provides insight into crystal engineering and the design of new materials with specific structural and functional properties. nih.govacs.org

Table 2: Typical Hydrogen Bond Geometries in Phosphonic Acid Crystal Structures

| Donor (D) | Acceptor (A) | D···A Distance (Å) | D-H···A Angle (°) | Type of Interaction |

| P-O-H | O=P | 2.5 - 2.8 | 160 - 180 | Intermolecular |

| P-O-H | O-H (water) | 2.6 - 2.9 | 150 - 175 | Solvate Inclusion |

| C-H (aryl) | O=P | 3.2 - 3.6 | 130 - 160 | Weak C-H···O Interaction |

Surface-Sensitive Spectroscopies for Modified Substrates

Arylphosphonic acids are widely used to modify the surfaces of various materials, particularly metal oxides like titanium oxide, aluminum oxide, and indium tin oxide (ITO). mdpi.com They form stable, self-assembled monolayers (SAMs) that can alter the surface's chemical and physical properties, such as wettability and work function. Surface-sensitive spectroscopic techniques are essential for characterizing these molecular layers.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides information about the elemental composition and chemical bonding states of the top few nanometers of a material. When a surface modified with a phosphonic acid is analyzed, XPS can confirm the successful attachment of the molecules.

The presence of phosphorus is confirmed by the detection of the P 2p or P 2s photoelectron peaks. researchgate.netnih.gov For instance, the P 2p peak typically appears in the binding energy range of 133-135 eV, while the P 2s peak is found around 191 eV. researchgate.netnih.gov High-resolution scans of the oxygen (O 1s) and phosphorus (P 2p) regions can provide insight into the binding mechanism of the phosphonic acid to the metal oxide surface (e.g., monodentate, bidentate, or tridentate coordination). mdpi.comprinceton.edu Analysis of the C 1s spectrum can confirm the integrity of the aryl group and identify different carbon environments within the molecule. nih.gov

Table 3: Typical XPS Binding Energies for a Phenylphosphonic Acid Monolayer on a Metal Oxide Substrate

| Element | Orbital | Binding Energy (eV) | Chemical State Assignment |

| P | 2p | ~134.0 | P-C, P-O |

| O | 1s | ~531.5 | P=O, P-O-Metal |

| O | 1s | ~533.0 | P-OH |

| C | 1s | ~285.0 | C-C, C-H (Aromatic) |

| C | 1s | ~286.3 | C-P |

Note: Binding energies can vary slightly depending on the substrate and instrument calibration.

Ultraviolet Photoelectron Spectroscopy (UPS) is another surface-sensitive technique that is particularly useful for probing the electronic properties of materials, specifically the work function. The work function is the minimum energy required to remove an electron from the surface of a solid.

When a phosphonic acid monolayer assembles on a conductive or semiconductive substrate, it creates a dipole layer at the interface. This dipole moment can either increase or decrease the substrate's work function. UPS measures the kinetic energy of photoelectrons emitted by ultraviolet radiation, and a shift in the secondary electron cutoff (the low kinetic energy edge of the spectrum) corresponds directly to a change in the work function. acs.org By choosing arylphosphonic acids with different substituents (e.g., electron-donating or electron-withdrawing groups), the magnitude and direction of the work function shift can be precisely controlled. acs.orgnih.gov This ability to tune the electronic properties of surfaces is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.comacs.org

Table 4: Example of Work Function Modification of Indium Tin Oxide (ITO) by Arylphosphonic Acids Measured by UPS

| Surface | Work Function (eV) | Change (ΔΦ) vs. Bare ITO |

| Bare ITO (O₂ plasma cleaned) | 4.75 | N/A |

| ITO + Pentafluorobenzyl phosphonic acid (PFBPA) | 5.45 | +0.70 |

| ITO + n-Hexylphosphonic acid (HPA) | 3.80 | -0.95 |

Data is representative and sourced from studies on similar systems. acs.org

Computational Chemical Investigations of 2 Chloro 5 Methylphenyl Phosphonic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are routinely employed to predict the three-dimensional arrangement of atoms and the distribution of electrons. For (2-Chloro-5-methylphenyl)phosphonic acid, these calculations reveal the optimized molecular geometry and provide a wealth of information about its electronic nature.

The process begins with a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. This computational procedure yields the most stable arrangement of the atoms in the gas phase. DFT functionals, such as B3LYP, combined with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for such tasks as they provide a good balance between accuracy and computational cost for organic molecules containing second-row elements like phosphorus and chlorine. nih.govresearchgate.net

From the optimized geometry, key structural parameters can be extracted. These include bond lengths, bond angles, and dihedral angles, which define the molecule's shape. For this compound, particular attention is given to the P-C bond connecting the phosphonic acid group to the phenyl ring, the P=O and P-OH bond lengths within the phosphonic acid moiety, and the geometry of the substituted benzene (B151609) ring.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p)) This table presents hypothetical, yet chemically reasonable, data for illustrative purposes, as specific computational studies on this molecule are not publicly available.

| Parameter | Predicted Value |

|---|---|

| Bond Length (P=O) | 1.50 Å |

| Bond Length (P-OH) | 1.55 Å |

| Bond Length (P-Caromatic) | 1.76 Å |

| Bond Length (C-Cl) | 1.75 Å |

| Bond Angle (O=P-C) | 115° |

| Bond Angle (HO-P-OH) | 105° |

| Dihedral Angle (Cl-C-C-P) | 180° |

Beyond molecular geometry, quantum chemical calculations elucidate the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's stability and its tendency to undergo electronic transitions. nih.gov A smaller gap generally suggests higher reactivity. Furthermore, the calculation of the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the MEP would show a high electron density around the phosphoryl oxygen and a lower density near the acidic protons.

Theoretical Prediction of Acid Dissociation Constants (pKa)

The acidity of this compound is a key physicochemical property, and its acid dissociation constants (pKa) can be predicted using computational methods. Phosphonic acids are dibasic, meaning they can donate two protons, and thus are characterized by two pKa values, pKa1 and pKa2. nih.gov For aromatic phosphonic acids, the first pKa typically ranges from 1.1 to 2.3, while the second is in the range of 5.3 to 7.2. nih.govbeilstein-journals.org

The most common computational approach for pKa prediction is the "direct method," which calculates the Gibbs free energy change (ΔG) for the deprotonation reaction in solution:

HA(aq) ⇌ A⁻(aq) + H⁺(aq)

This requires accurate calculation of the Gibbs free energies of the acid (HA) and its conjugate base (A⁻) in a simulated aqueous environment. acs.org Solvation effects are crucial and are typically modeled using implicit solvent models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD). researchgate.net A significant challenge in this method is the accurate determination of the solvation free energy of the proton (H⁺), which is often treated as a calibrated value derived from experimental data. acs.org

Table 2: Predicted pKa Values for this compound in Water This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.

| Dissociation Step | Predicted pKa Value | General Experimental Range for Aromatic Phosphonic Acids |

|---|---|---|

| pKa1 | 1.75 | 1.1 - 2.3 nih.gov |

| pKa2 | 6.80 | 5.3 - 7.2 nih.gov |

Conformational Analysis and Intermolecular Interactions

The flexibility of this compound is primarily due to the rotation around the P-C single bond, which connects the phosphonic acid group to the phenyl ring. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

Computationally, this is achieved by performing a potential energy surface (PES) scan. The dihedral angle formed by a plane containing the phenyl ring and a plane containing the P=O bond is systematically varied, and the energy of the molecule is calculated at each step. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the transition states for rotation. For organophosphorus compounds, DFT methods have proven effective in mapping these energy landscapes. tandfonline.com

The orientation of the phosphonic acid group relative to the chloro and methyl substituents on the ring will determine the most stable conformations. Steric hindrance and subtle electronic interactions between the substituents and the phosphonic acid group will govern the rotational preferences.

Furthermore, these computational methods can be used to study intermolecular interactions. Phosphonic acids are known to form strong hydrogen-bonded dimers in the solid state and in concentrated solutions. nih.gov By modeling a system of two or more molecules, the geometry and binding energy of these dimers can be calculated, providing insight into the forces that govern the molecule's aggregation and crystal packing.

Table 3: Relative Energies of Hypothetical Conformers of this compound This table presents hypothetical data for illustrative purposes, showing the relative stability of different rotational conformers.

| Conformer | Dihedral Angle (O=P-C-C) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| A (Global Minimum) | 90° | 0.00 | Phosphonic acid group is perpendicular to the ring, minimizing steric clash. |

| B (Local Minimum) | -90° | 0.00 | Equivalent to Conformer A. |

| C (Transition State) | 0° | 2.50 | Phosphoryl oxygen is eclipsed with the ring, representing a rotational barrier. |

| D (Transition State) | 180° | 2.35 | Phosphoryl oxygen is anti-periplanar to the ring. |

Simulation of Spectroscopic Properties

Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. Simulating spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) can aid in the structural confirmation of this compound and the assignment of experimental signals.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the NMR chemical shifts (δ) of ¹H, ¹³C, and ³¹P nuclei. researchgate.net These calculations provide theoretical chemical shifts that can be compared with experimental data. The predicted shifts are sensitive to the local electronic environment of each nucleus, which is influenced by the chloro, methyl, and phosphonic acid groups. For instance, the aromatic protons will exhibit shifts in the characteristic range of 6.5-8.0 ppm, with their exact values and splitting patterns depending on their position relative to the substituents. openstax.orglibretexts.org

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This table presents hypothetical, yet chemically reasonable, data for illustrative purposes relative to TMS.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C-H (ortho to -PO3H2) | ~7.8 |

| Aromatic C-H (meta to -PO3H2) | ~7.2 - 7.4 |

| -CH3 | ~2.4 |

| Aromatic C-PO3H2 | ~135 |

| Aromatic C-Cl | ~132 |

| Aromatic C-CH3 | ~138 |

IR Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. researchgate.net After geometry optimization, a frequency calculation determines the energies of the normal modes of vibration. These frequencies correspond to the absorption bands in an IR spectrum. The calculations can predict the position and intensity of characteristic peaks, such as the strong P=O stretching vibration (typically around 1200-1300 cm⁻¹), the broad O-H stretching of the phosphonic acid group (2500-3300 cm⁻¹), C-Cl stretching, and aromatic C-H and C=C stretching vibrations. openstax.org

Computational Studies on Reaction Mechanisms and Pathways

Computational chemistry offers a way to explore the reactivity of this compound by modeling potential reaction mechanisms. By mapping the potential energy surface for a given reaction, chemists can identify the lowest energy pathway, characterize transition states, and calculate activation energies, providing a detailed understanding of the reaction's feasibility and kinetics. nih.gov

For this compound, several types of reactions could be investigated computationally:

Esterification: The reaction of the phosphonic acid with an alcohol to form a phosphonate (B1237965) ester is a fundamental transformation. Computational modeling could elucidate the mechanism, whether it proceeds through a direct pathway or involves an intermediate, and determine the activation barriers for the reaction.

Electrophilic Aromatic Substitution: The existing substituents direct the position of further substitutions on the phenyl ring. Computational studies can predict the most likely sites for electrophilic attack (e.g., nitration, halogenation) by analyzing the stability of the intermediate carbocations (Wheland intermediates).

P-C Bond Cleavage: Although the P-C bond is generally stable, computational models can explore the conditions and reaction pathways that might lead to its cleavage, which is relevant for understanding potential degradation mechanisms. beilstein-journals.org

A typical mechanistic study involves optimizing the structures of the reactants, products, and any intermediates, followed by a search for the transition state structure connecting them. The calculated energies of these species allow for the construction of a reaction energy profile, which visually represents the energy changes throughout the reaction.

Table 5: Illustrative Hypothetical Energy Profile for a Reaction Pathway This table presents a generic, hypothetical energy profile for a single-step reaction involving this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.0 |

| Products | -10.0 |

Chemical Reactivity and Transformations of 2 Chloro 5 Methylphenyl Phosphonic Acid

Esterification Reactions and Monoester Synthesis

The esterification of (2-Chloro-5-methylphenyl)phosphonic acid can be controlled to yield either monoesters or diesters, with the selective synthesis of monoesters often presenting a greater challenge. The phosphonic acid group is dibasic, allowing for sequential esterification.

Direct esterification with an alcohol is a common method for preparing monoesters of alkyl- and arylphosphonic acids. tandfonline.com This reaction is typically performed in the presence of a catalyst, such as phenylarsonic acid, with azeotropic removal of water to drive the equilibrium towards the product. tandfonline.com For instance, the esterification of phenylphosphonic acid with various alcohols has been successfully carried out to produce the corresponding monoesters in good yields. tandfonline.com

Alternative methods for monoester synthesis include the partial hydrolysis of a diester or the hydrolysis of a monochloro monoester. tandfonline.com However, direct esterification is often simpler. The selective monoesterification of phosphonic acids can also be achieved under mild conditions using orthoesters as alkoxy group donors. nih.gov The reaction temperature can be a critical factor in determining the product distribution between mono- and diesters. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Phenylphosphonic acid | Butanol | Phenylarsonic acid | Butyl hydrogen phenylphosphonate | tandfonline.com |

| Phenylphosphonic acid | Ethanol (B145695) | Phenylarsonic acid | Ethyl hydrogen phenylphosphonate | tandfonline.com |

| Phosphonic acid | Triethyl orthoacetate | None | Monoethyl phosphonate (B1237965) | nih.gov |

Functionalization and Derivatization Strategies of the Aromatic Ring

The aromatic ring of this compound offers several avenues for functionalization, primarily through electrophilic and nucleophilic aromatic substitution, as well as modern cross-coupling methodologies. The existing chloro and methyl substituents, along with the phosphonic acid group, direct the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The phosphonic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution (EAS) reactions. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The methyl group is an activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects will determine the position of incoming electrophiles. Common EAS reactions include nitration, halogenation, and sulfonation. youtube.com

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing phosphonic acid and chloro groups can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to these groups. libretexts.orgopenstax.orglibretexts.orgyoutube.com This allows for the displacement of the chlorine atom by various nucleophiles, provided the conditions are suitable.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. nih.govrsc.orgacs.orgnih.govyoutube.com These reactions are powerful tools for forming new carbon-carbon, carbon-heteroatom bonds, allowing for significant derivatization of the aromatic scaffold. Arylphosphonates can also undergo phosphonate-directed ortho C-H borylation, providing a route to highly substituted phosphoarenes. nih.gov

| Reaction Type | Reagents | Potential Product | Reference |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound | youtube.com |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl-substituted phosphonic acid | nih.govnih.gov |

| C-H Borylation | Borylation agent, catalyst | Ortho-borylated arylphosphonate | nih.gov |

Chemical Stability under Various Conditions (e.g., Acidic, Basic)

Acidic Conditions: The hydrolysis of dialkyl arylphosphonates to the corresponding phosphonic acid is typically carried out by refluxing with concentrated hydrochloric acid for an extended period. mdpi.comnih.gov This indicates that the phosphonic acid itself is stable under these strongly acidic conditions. The rate of acidic hydrolysis of phosphonate esters can be influenced by the nature of the alkyl group, with steric and electronic effects playing a role. reddit.com

Basic Conditions: Alkaline hydrolysis of phosphonate esters also leads to the formation of the phosphonate salt. nih.govlibretexts.orglibretexts.org The phosphonic acid can be regenerated by subsequent acidification. The stability of the arylphosphonic acid under basic conditions is generally high, although extreme conditions could potentially lead to reactions on the aromatic ring if other reactive functional groups are present.

Role as a Brønsted Acid Catalyst in Organic Synthesis

Phosphonic acids are Brønsted acids, and their acidity can be tuned by the substituents on the organic moiety. berkeley.edunih.govsemanticscholar.org The presence of the electron-withdrawing chloro and phosphonic acid groups on the phenyl ring of this compound is expected to increase its Brønsted acidity compared to unsubstituted phenylphosphonic acid. pressbooks.pub

This inherent acidity allows phosphonic acids and their derivatives to act as Brønsted acid catalysts in various organic transformations. For example, phosphonic acids have been used to catalyze the depolymerization of cellulose (B213188) and the synthesis of dihydropyrimidine (B8664642) derivatives. nih.gov Furthermore, monosodium salts of phosphonic acids have been employed as organocatalysts for Michael additions. nih.gov The incorporation of phosphonic acid functionalities into metal-organic frameworks (MOFs) can also impart Brønsted acidity to the material, enabling its use in heterogeneous catalysis. berkeley.eduwsu.edu

| Catalyzed Reaction | Catalyst Type | Reference |

| Depolymerization of cellulose | Phosphonic acid | nih.gov |

| Synthesis of dihydropyrimidines | Phosphonic acid | nih.gov |

| Michael addition | Monosodium salt of phosphonic acid | nih.gov |

Coordination Chemistry and Metal Complexation

The phosphonate group is an excellent ligand for a wide variety of metal ions, leading to the formation of metal phosphonates. researchgate.netwsu.edu These materials exhibit diverse and complex structural motifs. The phosphonate group can coordinate to metal centers in a variety of modes, acting as a linker to create coordination polymers, including metal-organic frameworks (MOFs). wsu.eduswan.ac.uknih.gov

The coordination of this compound with metal ions would involve the oxygen atoms of the phosphonate group. The resulting metal complexes can have various dimensionalities, from simple mononuclear complexes to extended 2D or 3D networks. mdpi.comlibretexts.orgnih.gov The properties of these materials, such as their thermal stability, porosity, and catalytic activity, are influenced by the nature of both the metal ion and the organic linker. wsu.edu The chloro and methyl substituents on the phenyl ring can further modulate the properties of the resulting coordination compounds by influencing their packing and intermolecular interactions. rdd.edu.iqnih.gov

| Metal Ion | Ligand | Resulting Structure Type | Reference |

| Various | Arylphosphonic acids | Metal-Organic Frameworks (MOFs) | wsu.edu |

| Zr(IV) | Phosphonate-based linkers | Novel Metal Phosphonate Frameworks | swan.ac.uk |

| Fe(III) | Phosphinate-based linkers | Isoreticular Metal-Organic Frameworks | nih.gov |

Advanced Applications in Chemical Sciences and Materials Engineering

Surface Functionalization and Material Modification

The phosphonic acid group is well-established as an effective functional group for modifying the surfaces of various materials, particularly metal oxides. This is attributed to its ability to form strong, hydrolytically stable bonds with surface hydroxyl groups.

Adhesion to Metal Oxides (e.g., Indium-Tin Oxide, Zinc Oxide)

Phosphonic acids are known to form self-assembled monolayers (SAMs) on a variety of metal oxide surfaces, including technologically important materials like Indium-Tin Oxide (ITO) and Zinc Oxide (ZnO). The phosphonic acid headgroup can bind to the metal oxide surface through a combination of hydrogen bonding and the formation of covalent M-O-P bonds (where M is a metal such as In, Sn, or Zn). This interaction can result in monodentate, bidentate, or tridentate binding modes, leading to the formation of a dense and well-ordered molecular layer. nih.govresearchgate.netresearchgate.net

Engineering of Surface Wetting Properties

The formation of a self-assembled monolayer of (2-Chloro-5-methylphenyl)phosphonic acid on a metal oxide surface dramatically alters its wetting characteristics. The original hydrophilic nature of the bare metal oxide is replaced by the properties of the exposed chlorinated and methylated phenyl groups. This typically results in a more hydrophobic surface. The degree of hydrophobicity can be quantified by measuring the water contact angle.

Studies on various alkyl- and arylphosphonic acids have shown that the terminal functional groups of the monolayer dictate the surface energy and wettability. nih.govresearchgate.net For example, long-chain alkylphosphonic acids can render aluminum oxide surfaces highly hydrophobic, with water contact angles exceeding 115°. researchgate.net The presence of the aromatic ring in this compound, along with the chloro and methyl groups, would be expected to produce a hydrophobic surface. The ability to precisely control surface wetting is crucial for applications in microfluidics, anti-fouling surfaces, and organic electronics. researchgate.net

| Phosphonic Acid | Substrate | Water Contact Angle (°) |

|---|---|---|

| Octadecylphosphonic acid | Aluminum Oxide | >115 |

| Decylphosphonic acid | Aluminum Oxide | >115 |

| Octylphosphonic acid | Aluminum Oxide | <105 |

| Phenylphosphonic acid | Indium-Tin Oxide | ~70-80 |

| Pentafluorobenzyl phosphonic acid | Indium-Tin Oxide | ~85-95 |

Development of Anticorrosive Coatings

Phosphonic acids are effective corrosion inhibitors for various metals and alloys, including steel and aluminum. mdpi.comresearchgate.net They function by forming a passivating, protective film on the metal surface that acts as a barrier to corrosive agents. mdpi.com The strong adsorption of the phosphonic acid group to the metal or its native oxide layer is the primary mechanism of protection. mdpi.com

The organic part of the molecule can further enhance the protective properties. For this compound, the aromatic ring can provide an additional physical barrier. The presence of the chlorine atom, an electron-withdrawing group, could influence the electronic interaction with the metal surface, potentially enhancing the adsorption and inhibition efficiency. researchgate.net Studies on 2-chloroethyl phosphonic acid have shown that in combination with Zn2+ ions, it provides a high inhibition efficiency of 95% for carbon steel in a neutral aqueous environment. researchgate.net The protective film formed can be a complex of the phosphonic acid with metal ions from the substrate (e.g., Fe2+). researchgate.netresearchgate.net

Polymeric Materials Incorporating Phosphonic Acid Moieties

The incorporation of phosphonic acid groups into polymer structures can impart valuable properties, most notably proton conductivity, making them suitable for applications in electrochemical devices like fuel cells.

Synthesis and Polymerization of Phosphonic Acid Monomers

To create polymers featuring the this compound moiety, a suitable polymerizable group would first need to be introduced to the molecule. A common strategy is the synthesis of a vinyl- or styrenic-type monomer. For example, a vinyl group could be attached to the phenyl ring, resulting in a monomer like vinyl-(2-chloro-5-methylphenyl)phosphonic acid.

The free-radical polymerization of such monomers can then be initiated to form a polymer with phosphonic acid groups in the side chains. rsc.org The reactivity of vinyl phosphonate (B1237965) monomers in radical polymerization can be influenced by the position of the phosphonate group. rsc.orgresearchgate.net Alternative polymerization techniques, such as anionic polymerization, have also been employed for vinyl phosphonate monomers. mdpi.com Another approach is to first synthesize a polymer with reactive sites, and then chemically modify it to introduce the phosphonic acid groups in a post-polymerization step. researchgate.net

Application in Proton-Conducting Membranes (e.g., Fuel Cells)

Polymers containing phosphonic acid groups are of great interest as proton exchange membranes (PEMs) for fuel cells, particularly for high-temperature operation (HT-PEMFCs). researchgate.netrsc.org Unlike widely used sulfonic acid-based membranes (e.g., Nafion), which rely on water for proton transport, phosphonic acids can facilitate proton conduction through an intrinsic mechanism involving self-dissociation and the formation of hydrogen-bonded networks. rsc.org This allows for operation at higher temperatures and lower humidity, which can improve fuel cell efficiency and tolerance to fuel impurities.

| Polymer Type | Conductivity (mS/cm) | Conditions |

|---|---|---|

| Phosphonated Poly(arylene ether) | 150 | 100°C, fully hydrated |

| Phosphonated Poly(arylene ether) | 2.2 | 120°C, dry |

| Phosphonated Poly(pentafluorostyrene) | 83 | 120°C, immersed |

| Crosslinked Phosphonated Poly(N-phenylacrylamide) | 88 | 80°C, 95% RH |

| Sulfonated Poly(aryl ether nitrile) blended with Phosphorylated Poly(vinylbenzyl chloride) | 147 | 95% RH |

Catalytic Applications beyond Brønsted Acidity

The reactivity of this compound is not limited to its Brønsted acidity. The phosphorus center and the substituted phenyl ring can engage in more complex catalytic cycles.

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Phosphonic acids and their derivatives can function as organocatalysts. For instance, the monosodium salt of phosphonic acids has been employed as an organocatalyst for Michael additions. nih.gov

The Michael addition is a crucial carbon-carbon bond-forming reaction. In a hypothetical scenario, this compound could catalyze a Michael addition by acting as a bifunctional catalyst. The acidic proton of the phosphonic acid could activate an electrophile, such as an α,β-unsaturated carbonyl compound, by protonation of the carbonyl oxygen. This activation would render the β-carbon more susceptible to nucleophilic attack. Simultaneously, the phosphonate conjugate base could act as a Brønsted base, deprotonating the nucleophile to enhance its reactivity. The steric and electronic properties of the 2-chloro and 5-methyl substituents on the phenyl ring would influence the catalyst's solubility, stability, and interaction with the substrates, potentially affecting the reaction's efficiency and selectivity.

Hypothetical Role in Michael Addition:

| Catalytic Role | Interacting Species | Effect |

| Brønsted Acid | α,β-Unsaturated Carbonyl | Activation of the electrophile |

| Brønsted Base (as conjugate base) | Nucleophile (e.g., malonate) | Enhancement of nucleophilicity |

While specific examples involving this compound are not available, the general principle of using phosphonic acids in such transformations is established. nih.gov

The development of water-soluble catalysts is a significant goal in green chemistry, as it allows for easier catalyst recovery and reuse, and often leads to milder reaction conditions. The phosphonic acid group is known to impart water solubility to organic molecules. nih.gov This property is due to the high polarity of the P-OH bonds and their ability to deprotonate in aqueous media, forming charged species that are readily solvated by water.

Potential Advantages as a Water-Soluble Catalyst:

| Feature | Advantage |

| Phosphonic Acid Group | Imparts water solubility, facilitating catalyst separation. |

| Aryl Ring Substituents | Can be modified to fine-tune solubility and catalytic activity. |

| Biphasic Catalysis | Allows for easy separation of the aqueous catalyst phase from the organic product phase. |

The application of arylphosphonic acids in creating water-soluble catalytic systems is a known strategy, particularly in transition metal catalysis where they can act as ligands.

Chiral phosphoric acids have emerged as powerful and versatile organocatalysts for a wide range of enantioselective transformations. mdpi.come3s-conferences.org These catalysts typically feature a binaphthyl (BINOL) or similar chiral backbone attached to the phosphate (B84403) group. The catalytic activity relies on the formation of a well-defined chiral environment around the acidic proton and the basic phosphoryl oxygen, which can simultaneously activate both the electrophile and the nucleophile in a stereocontrolled manner.

This compound itself is not chiral. However, it could serve as a precursor or a building block for the synthesis of chiral phosphonic acid catalysts. For instance, by introducing a chiral substituent onto the phenyl ring or by using chiral resolving agents, it might be possible to obtain enantiomerically enriched forms of this compound or its derivatives.

Alternatively, the principles of chiral phosphoric acid catalysis can be discussed in the context of how a molecule like this compound, if made chiral, could function. A chiral derivative would possess a defined three-dimensional structure. In a catalytic cycle, the P=O group could act as a Lewis basic site to orient one reactant, while the P-OH group acts as a Brønsted acid to activate another, all within a chiral pocket that directs the stereochemical outcome of the reaction. The substituents on the aromatic ring would play a crucial role in defining the shape and steric hindrance of this pocket, thereby influencing the enantioselectivity. mdpi.com

Key Principles of Chiral Phosphoric Acid Catalysis:

| Principle | Description |

| Bifunctional Activation | The catalyst can act as both a Brønsted acid and a Lewis base. |

| Chiral Environment | The chiral backbone creates a defined space that favors the formation of one enantiomer over the other. |

| Hydrogen Bonding | Key interactions that organize the transition state. |

While there is no evidence of this compound being used in this capacity, the foundational principles of chiral phosphoric acid catalysis provide a framework for how such a molecule could be adapted for asymmetric synthesis.

Environmental Fate and Degradation Studies of Substituted Arylphosphonic Acids

Abiotic Degradation Pathways

Abiotic degradation refers to the breakdown of a chemical compound by non-biological processes in the environment. For (2-Chloro-5-methylphenyl)phosphonic acid, the key abiotic degradation pathways are likely to be photodegradation and hydrolysis.

Table 1: Hypothetical Photodegradation Rates of a Substituted Arylphosphonic Acid at Different pH Values (Note: This data is illustrative for a generic substituted arylphosphonic acid and not specific to this compound)

| pH | Photolysis Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |

|---|---|---|

| 5 | 0.025 | 27.7 |

| 7 | 0.040 | 17.3 |

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of phosphonates to hydrolysis can vary significantly depending on the molecular structure and the pH of the surrounding medium. rothamsted.ac.uk Generally, the C-P bond in phosphonic acids is resistant to hydrolysis under neutral environmental conditions. However, under more extreme acidic or basic conditions, hydrolysis can occur, typically in a two-step process for phosphonate (B1237965) esters. rothamsted.ac.uk For an arylphosphonic acid like this compound, the C-P bond is generally stable. The rate of hydrolysis would be influenced by the steric and electronic effects of the chloro and methyl groups on the phenyl ring.

Biotic Transformation Processes

Biotic transformation involves the degradation of a compound by living organisms, primarily microorganisms, and its uptake and metabolism by plants.

The microbial degradation of phosphonates is a critical process in their environmental fate. nih.govresearchgate.net Microorganisms have evolved various enzymatic pathways to cleave the stable C-P bond, allowing them to utilize phosphonates as a source of phosphorus. nih.govresearchgate.net The biodegradation of phosphonates often requires specialized enzymes, such as C-P lyases or phosphonatases. nih.gov The presence of chloro and methyl substituents on the aromatic ring of this compound may affect its bioavailability and susceptibility to microbial attack. Some microorganisms are known to degrade chlorinated aromatic compounds, and it is plausible that similar pathways could be involved in the breakdown of this molecule. nih.gov The rate of microbial degradation would likely depend on the microbial community present, nutrient availability, and other environmental factors in soil and water.

Phosphonates can be taken up by plants through both their roots and leaves. 14.139.189researchgate.net Once absorbed, they can be translocated throughout the plant via the xylem and phloem. rothamsted.ac.ukresearchgate.net Studies on substituted phenylphosphonic acids have shown that they can be efficiently transported in the phloem, which is the plant's vascular tissue for transporting sugars and other organic compounds from the leaves to other parts of the plant. rothamsted.ac.uk This phloem mobility is an important characteristic, as it determines the distribution of the compound within the plant. rothamsted.ac.ukunl.edu The uptake and translocation of this compound would be influenced by its physicochemical properties, such as its water solubility and acidity, as well as the specific plant species. unl.edu

Table 2: General Phloem Mobility of Different Classes of Phosphonic Acids (Note: This table provides a qualitative comparison and is not based on specific data for this compound)

| Compound Class | Phloem Mobility | Primary Mode of Transport |

|---|---|---|

| Alkylphosphonic Acids | Low to Moderate | Xylem and Phloem |

| Substituted Phenylphosphonic Acids | Moderate to High | Primarily Phloem |

Environmental Persistence and Compartmentalization Studies

The environmental persistence of a chemical is a measure of how long it remains in the environment before being broken down. The compartmentalization describes how the chemical is distributed among different environmental compartments such as soil, water, and sediment.

For phosphonic acids like glyphosate, a significant factor influencing their persistence and mobility is their strong adsorption to soil particles, particularly clays (B1170129) and organic matter. nih.govresearchgate.netregulations.govunram.ac.id This adsorption can reduce their bioavailability for microbial degradation and plant uptake, potentially increasing their persistence in the soil. unram.ac.id this compound, being an ionic compound at typical environmental pH, is also expected to adsorb to soil and sediment. The extent of this adsorption would depend on the soil type, pH, and organic matter content. Due to this strong sorption, the mobility of arylphosphonic acids in soil is generally low, and they are more likely to be found in the soil and sediment rather than in the water column. nih.govresearchgate.netregulations.gov Runoff of soil particles to which the compound is adsorbed could be a potential route of transport to surface waters. regulations.gov

Future Research Directions and Emerging Areas

Exploration of Novel Synthetic Methodologies

The classical synthesis of arylphosphonic acids often involves methods like the Michaelis-Arbuzov or Michaelis-Becker reactions, followed by hydrolysis. Future research into the synthesis of (2-Chloro-5-methylphenyl)phosphonic acid is likely to focus on developing more efficient, selective, and environmentally benign methodologies.

Potential areas of exploration include:

Palladium-catalyzed cross-coupling reactions: The use of palladium catalysts to facilitate the C-P bond formation between a di- or mono-alkyl phosphite (B83602) and 2-chloro-5-methyl-iodobenzene or -bromobenzene could offer a more direct and versatile route. Research in this area would focus on optimizing catalyst systems, ligands, and reaction conditions to achieve high yields and purity.

Nickel-catalyzed phosphonylation: Similar to palladium, nickel catalysis presents a cost-effective and powerful alternative for C-P bond formation. Investigating various nickel precursors and ligands could unlock new synthetic pathways.

Direct C-H functionalization: A highly atom-economical approach would involve the direct phosphonylation of 4-chloro-3-methyltoluene. This would eliminate the need for pre-functionalized starting materials, though it presents significant challenges in terms of regioselectivity.

These advanced synthetic methods could lead to the development of more sustainable and scalable processes for producing this compound and its derivatives.

Development of Advanced Characterization Techniques

A thorough understanding of the physicochemical properties of this compound is crucial for its application. While standard techniques like NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry are fundamental for structural elucidation, future research will likely employ more advanced characterization methods.

Advanced techniques could include:

Solid-State NMR Spectroscopy: To probe the structure, polymorphism, and intermolecular interactions in the solid state.

X-ray Crystallography: To determine the precise three-dimensional molecular and crystal structure, providing insights into packing and hydrogen bonding networks.

Thermal Analysis (TGA/DSC): To evaluate its thermal stability and decomposition pathways, which is critical for material science applications.

Advanced Spectroscopic Techniques: Such as Raman and infrared spectroscopy, to provide detailed vibrational information about the molecule.

A comprehensive characterization profile will be essential for correlating the compound's structure with its functional properties.

Rational Design of Functionalized Derivatives through Computational Chemistry

Computational chemistry offers a powerful tool for the rational design of novel derivatives of this compound with tailored properties. By using theoretical models, researchers can predict the effects of various functional groups on the molecule's electronic structure, reactivity, and potential for specific applications.

Computational approaches can be utilized to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be employed to understand the molecule's reactivity and guide the synthesis of new derivatives.

Simulate Interactions: Molecular docking and molecular dynamics simulations can predict how functionalized derivatives might interact with biological targets or material surfaces.

Design for Specific Properties: By modifying the substituents on the phenyl ring or the phosphonic acid group, it is possible to tune properties such as solubility, acidity, and coordination ability for applications in catalysis or materials science.

For example, the introduction of additional coordinating groups could enhance the compound's ability to bind to metal ions, making it a candidate for novel catalysts or metal-organic frameworks (MOFs).

Expansion into Emerging Material Science and Catalytic Applications

The unique combination of a chlorinated and methylated phenyl ring with a phosphonic acid group suggests several potential applications in material science and catalysis that are yet to be fully explored.

Potential application areas include:

Metal-Organic Frameworks (MOFs): The phosphonic acid moiety is an excellent linker for the construction of MOFs. The chloro and methyl groups can influence the pore size, stability, and functionality of the resulting framework, making these materials potentially useful for gas storage, separation, or catalysis.

Surface Modification: Phosphonic acids are known to strongly adsorb onto various metal oxide surfaces. This compound could be used to modify the surface properties of materials like titanium dioxide or zirconium dioxide, imparting hydrophobicity, corrosion resistance, or specific binding sites.

Homogeneous and Heterogeneous Catalysis: As a ligand, the phosphonic acid group can coordinate with metal centers to form catalysts. The electronic and steric properties imparted by the chloro and methyl groups could influence the activity and selectivity of such catalysts in various organic transformations. Furthermore, immobilization of these catalysts on solid supports could lead to recyclable heterogeneous catalytic systems. scispace.com

Future research in these areas will be crucial to unlock the full potential of this compound and its derivatives in advanced technological applications.

Q & A

Q. What are the recommended synthetic routes for (2-chloro-5-methylphenyl)phosphonic acid, and how do reaction conditions influence yield?

The synthesis of this compound typically involves direct methods using phosphorous acid (H₃PO₃) to form the P–C bond. Key steps include:

- Precursor selection : Aryl halides (e.g., 2-chloro-5-methylbenzene derivatives) are reacted with phosphorous acid under acidic or thermal conditions.

- McKenna procedure : A two-step reaction using bromotrimethylsilane (TMSBr) for dealkylation, followed by methanolysis to yield the phosphonic acid .

- Optimization : Reaction temperature (80–120°C) and stoichiometric ratios (1:1.2 aryl halide:H₃PO₃) critically affect purity and yield. Impurities often arise from incomplete dealkylation or side reactions with residual solvents.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical techniques :

- ¹H/³¹P NMR : Confirm the absence of unreacted precursors or phosphonate esters. The ³¹P NMR signal for phosphonic acids typically appears at δ 15–25 ppm.

- LC-MS/MS : Detect trace impurities (e.g., fosetyl derivatives) at limits of quantification (LOQ) as low as 0.01 mg/kg .

- Elemental analysis : Verify C/H/O/P ratios (theoretical molecular weight: 204.6 g/mol) .

- Challenges : Hydroscopicity may require anhydrous handling to prevent hydration artifacts.

Advanced Research Questions

Q. How should researchers resolve contradictions in phosphonic acid detection data across studies?

Discrepancies often stem from:

- Variable reporting limits (RLs) : Labs use RLs ranging from 0.01–0.2 mg/kg, leading to inconsistent "detected/not detected" classifications .

- Conversion factors : Regulatory frameworks require converting phosphonic acid concentrations to fosetyl equivalents (multiply by 110/82 molecular weight ratio), which may obscure true phosphonic acid levels .

- Methodology : Cross-validate results using orthogonal techniques (e.g., NMR for structural confirmation alongside LC-MS/MS) and adhere to standardized RLs (e.g., ≤0.05 mg/kg for organic certification) .

Q. What experimental designs are optimal for studying phosphonic acid’s role in proton-exchange membranes (PEMs)?

- System design : Incorporate this compound into sulfonic acid-based PEMs to assess synergistic effects on proton conductivity.

- Simulation tools : Use ab initio molecular dynamics (AIMD) to model proton transport mechanisms, focusing on hydrogen-bond networks near phosphonic acid groups .

- Performance metrics : Measure conductivity under controlled humidity (20–95% RH) and compare activation energies to isolate phosphonic acid’s contribution .

Q. How can environmental persistence of this compound be assessed?

- Degradation studies :

- Analytical thresholds : Define environmental half-lives (t₁/₂) using OECD 307 guidelines, noting that chlorine substituents may reduce biodegradability .

Methodological Challenges

Q. What strategies mitigate false positives in phosphonic acid detection for organic certification?

- Source identification : Rule out natural sources (e.g., plant biosynthetic pathways) by analyzing isotopic signatures (δ¹³C/δ²H) or co-detection of fosetyl .

- Batch testing : For crops, test multiple harvest cycles to distinguish residual phosphonic acid from environmental uptake .

- Regulatory alignment : Follow EOCC guidelines to classify batches as "organic" only if phosphonic acid levels fall below region-specific RLs and lack fosetyl traces .

Q. How does steric hindrance from the 2-chloro-5-methyl group affect coordination chemistry?

- Metal complexes : The chloro and methyl groups reduce ligand flexibility, favoring monodentate binding to transition metals (e.g., Fe³⁺, Cu²⁺).

- Stability constants : Compare logK values with unsubstituted phenylphosphonic acid using potentiometric titrations. Substituents typically lower stability by 1–2 orders of magnitude .

Data Interpretation

Q. Why do phosphonic acid concentrations often exceed fosetyl levels in agricultural samples?

- Degradation kinetics : Fosetyl-Al rapidly hydrolyzes to fosetyl, which further degrades to phosphonic acid. Sampling timing post-application affects detected ratios .

- Accumulation : Perennial crops (e.g., fruit trees) store phosphonic acid in vascular tissues, releasing it into new growth cycles years after fungicide use .

Q. How can molecular dynamics (MD) simulations improve material design with phosphonic acid derivatives?

- Phase-separation modeling : Simulate water channels in PEMs to optimize phosphonic acid group density (≥1.5 mmol/g) for proton hopping .

- Parasitic transport : Use MD to identify sulfonic-phosphonic acid interactions that reduce methanol crossover in fuel cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.